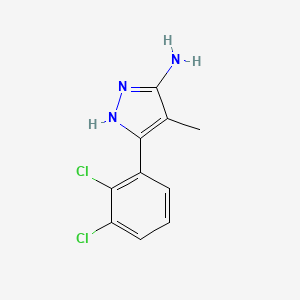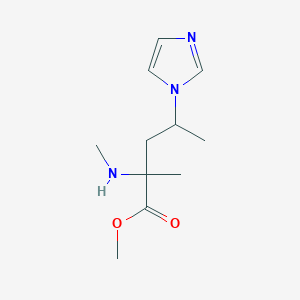
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate typically involves the condensation of 1H-imidazole with a suitable aldehyde or ketone, followed by methylation and esterification reactions. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form the corresponding imidazole derivative, which is then methylated and esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar structural features.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Features an imidazole ring linked to a benzoic acid moiety.
Uniqueness
Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methylamino and ester groups enhances its solubility and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(14-6-5-13-8-14)7-11(2,12-3)10(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |
InChI-Schlüssel |
UKRXRWWXEGYDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)OC)NC)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


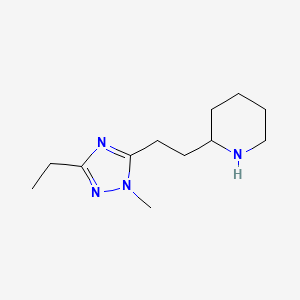
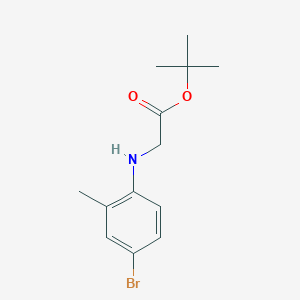
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
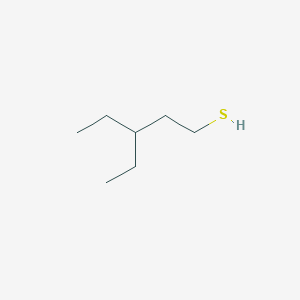


![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
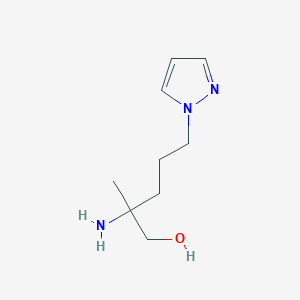

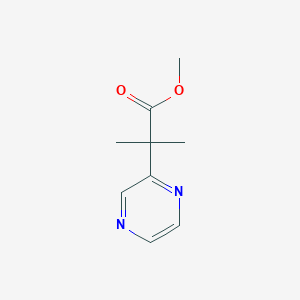
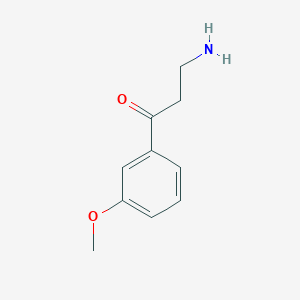
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

